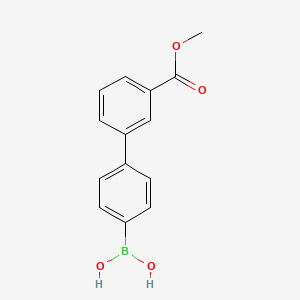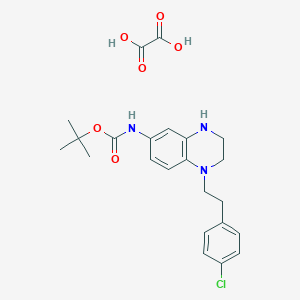
(S)-2-Amino-2-(m-tolyl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(m-tolyl)acetic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a methyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(m-tolyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with m-tolylacetic acid.
Amination: The carboxylic acid group of m-tolylacetic acid is converted to an amide using reagents such as thionyl chloride (SOCl2) followed by reaction with ammonia (NH3).
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(S)-2-Amino-2-(m-tolyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
(S)-2-Amino-2-(m-tolyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-2-Amino-2-(m-tolyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
®-2-Amino-2-(m-tolyl)acetic acid hydrochloride: The enantiomer of the (S)-form.
2-Amino-2-phenylacetic acid hydrochloride: Lacks the methyl group on the aromatic ring.
2-Amino-2-(p-tolyl)acetic acid hydrochloride: Has the methyl group in the para position instead of the meta position.
Uniqueness
(S)-2-Amino-2-(m-tolyl)acetic acid hydrochloride is unique due to its specific chiral configuration and the position of the methyl group on the aromatic ring. These structural features influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
特性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC名 |
(2S)-2-amino-2-(3-methylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-3-2-4-7(5-6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H/t8-;/m0./s1 |
InChIキー |
LWJTVGAVWMCIKT-QRPNPIFTSA-N |
異性体SMILES |
CC1=CC(=CC=C1)[C@@H](C(=O)O)N.Cl |
正規SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-](/img/structure/B14032522.png)

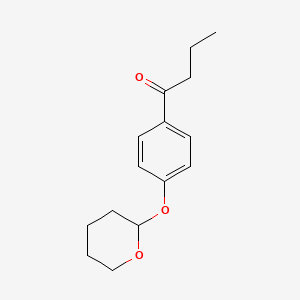


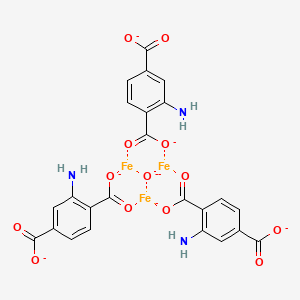

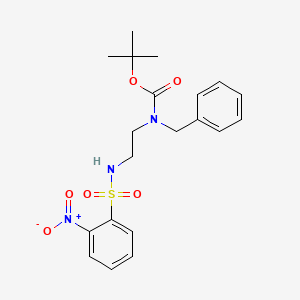

![(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol](/img/structure/B14032572.png)
![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)
